Abacavir-5'-beta-D-Glucuronid

Übersicht

Beschreibung

Abacavir 5’-beta-D-Glucuronide is a metabolite of the antiretroviral drug Abacavir, which is used to treat human immunodeficiency virus (HIV) infection. This compound is formed through the glucuronidation of Abacavir, a process that involves the addition of a glucuronic acid moiety to the parent drug. Abacavir 5’-beta-D-Glucuronide is primarily excreted in the urine and plays a crucial role in the metabolism and elimination of Abacavir from the body .

Wissenschaftliche Forschungsanwendungen

Abacavir 5’-beta-D-Glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Abacavir.

Biology: Helps in understanding the role of glucuronidation in drug metabolism and the function of UGT enzymes.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Abacavir, aiding in the development of more effective antiretroviral therapies.

Industry: Utilized in the quality control and validation of Abacavir formulations

Wirkmechanismus

Target of Action

Abacavir 5’-beta-D-Glucuronide is a metabolite of Abacavir , which is a nucleoside reverse transcriptase inhibitor (NRTI) . The primary target of Abacavir is the HIV-1 reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .

Mode of Action

Abacavir is converted intracellularly by cellular enzymes to the active metabolite carbovir triphosphate . This metabolite is an analogue of deoxyguanosine-5’-triphosphate (dGTP), a natural substrate of the HIV-1 RT enzyme . Carbovir triphosphate inhibits the activity of the HIV-1 RT enzyme by competing with the natural substrate dGTP and by its incorporation into viral DNA . This results in the termination of DNA synthesis, thereby inhibiting viral replication .

Biochemical Pathways

The conversion of Abacavir to its active metabolite involves a series of biochemical reactions. Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of the inactive glucuronide metabolite (Abacavir 5’-beta-D-Glucuronide) and the inactive carboxylate metabolite . These metabolites are then excreted in the urine .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .

Result of Action

The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate . This metabolite inhibits the HIV-1 RT enzyme, thereby blocking the replication of the HIV virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response to infections .

Action Environment

The action of Abacavir can be influenced by various environmental factors. For instance, coadministration with food has no significant effect on Abacavir exposure . . A study showed that the Abacavir area under the plasma concentration-time curve and elimination half-life were 89% and 58% greater, respectively, in adults with mild hepatic impairment . This suggests that the daily dose of Abacavir should be reduced in patients with mild hepatic impairment .

Biochemische Analyse

Biochemical Properties

Abacavir 5’-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and detoxification processes. This compound is formed through the action of the enzyme uridine diphosphate glucuronyl transferase (UGT), which catalyzes the conjugation of glucuronic acid to Abacavir . This glucuronidation reaction increases the solubility of Abacavir, allowing it to be more easily excreted in the urine. Abacavir 5’-beta-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to facilitate its transport and excretion .

Cellular Effects

Abacavir 5’-beta-D-Glucuronide influences various cellular processes, particularly those related to drug metabolism and excretion. In hepatocytes, the compound is involved in the detoxification process, reducing the potential toxicity of Abacavir by converting it into a more water-soluble form . This conversion helps to prevent the accumulation of Abacavir in cells, thereby minimizing its cytotoxic effects. Additionally, Abacavir 5’-beta-D-Glucuronide may impact cell signaling pathways and gene expression related to drug metabolism and transport .

Molecular Mechanism

The molecular mechanism of Abacavir 5’-beta-D-Glucuronide involves its formation through the glucuronidation of Abacavir by UGT enzymes . This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Abacavir, resulting in the formation of Abacavir 5’-beta-D-Glucuronide . This metabolite is then transported to the kidneys for excretion. The binding interactions with UGT enzymes and the subsequent glucuronidation are crucial for the detoxification and elimination of Abacavir from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Abacavir 5’-beta-D-Glucuronide have been studied to understand its temporal effects. The compound is relatively stable under physiological conditions, allowing for effective excretion over time . Prolonged exposure to certain conditions, such as extreme pH or temperature, may lead to its degradation. Long-term studies have shown that Abacavir 5’-beta-D-Glucuronide does not accumulate significantly in cells, indicating efficient excretion and minimal long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Abacavir 5’-beta-D-Glucuronide vary with different dosages of Abacavir . At therapeutic doses, the formation of Abacavir 5’-beta-D-Glucuronide is sufficient to facilitate the excretion of Abacavir without causing adverse effects. At higher doses, the increased formation of Abacavir 5’-beta-D-Glucuronide may lead to saturation of the excretion pathways, potentially resulting in toxicity . These findings highlight the importance of dose optimization to ensure the safe and effective use of Abacavir.

Metabolic Pathways

Abacavir 5’-beta-D-Glucuronide is involved in the metabolic pathways of Abacavir, primarily through glucuronidation and oxidation . The glucuronidation pathway, catalyzed by UGT enzymes, converts Abacavir into Abacavir 5’-beta-D-Glucuronide, which is then excreted in the urine . Additionally, Abacavir can be oxidized to form its 5’-carboxylate derivative, another major metabolite . These metabolic pathways are essential for the detoxification and elimination of Abacavir from the body.

Transport and Distribution

The transport and distribution of Abacavir 5’-beta-D-Glucuronide within cells and tissues are facilitated by various transport proteins . These proteins, including multidrug resistance-associated proteins (MRPs), play a crucial role in the efflux of the compound from cells, ensuring its excretion . The distribution of Abacavir 5’-beta-D-Glucuronide is primarily in the liver and kidneys, where it undergoes further processing and excretion .

Subcellular Localization

Abacavir 5’-beta-D-Glucuronide is primarily localized in the cytoplasm of hepatocytes, where it is formed through the action of UGT enzymes . The compound may also be found in the endoplasmic reticulum, where UGT enzymes are located . The subcellular localization of Abacavir 5’-beta-D-Glucuronide is essential for its role in the detoxification and excretion processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Abacavir 5’-beta-D-Glucuronide involves the enzymatic reaction of Abacavir with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of Abacavir 5’-beta-D-Glucuronide follows a similar enzymatic process but on a larger scale. The process involves the isolation of UGT enzymes and the use of recombinant DNA technology to produce large quantities of the enzyme. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Abacavir 5’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of the parent drug, Abacavir .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Conjugation: Uridine diphosphate glucuronic acid (UDPGA) and uridine diphosphate glucuronosyltransferase (UGT) enzyme.

Major Products Formed

The major product formed from the hydrolysis of Abacavir 5’-beta-D-Glucuronide is Abacavir. This reaction is significant in the context of drug metabolism and detoxification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Abacavir 5’-Carboxylic Acid: Another major metabolite of Abacavir formed through oxidation by cytosolic alcohol dehydrogenase.

Lamivudine Glucuronide: A glucuronide metabolite of Lamivudine, another antiretroviral drug.

Uniqueness

Abacavir 5’-beta-D-Glucuronide is unique in its formation through the specific action of UGT enzymes on Abacavir. This glucuronidation process is distinct from the oxidation pathway that produces Abacavir 5’-Carboxylic Acid. The presence of the glucuronic acid moiety in Abacavir 5’-beta-D-Glucuronide significantly enhances its water solubility, making it more readily excreted in the urine compared to other metabolites .

Biologische Aktivität

Abacavir 5'-beta-D-glucuronide is a significant metabolite of the antiretroviral drug abacavir, primarily used in the treatment of HIV-1 infections. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics, therapeutic efficacy, and safety profile.

Overview of Abacavir and Its Metabolism

Abacavir (ABC) is a nucleoside reverse transcriptase inhibitor (NRTI) that undergoes extensive metabolism in the liver, primarily through the action of uridine diphosphate glucuronosyltransferase (UGT) enzymes. The major metabolites include:

- Abacavir 5'-beta-D-glucuronide (361W94) : Considered inactive.

- Abacavir carboxylate (2269W93) : Also inactive.

In a mass balance study, it was found that 83% of the administered dose of abacavir was eliminated via urine, with 36% identified as the glucuronide metabolite .

Pharmacokinetics of Abacavir 5'-beta-D-Glucuronide

The pharmacokinetics of abacavir and its metabolites have been studied extensively. Key findings include:

- Elimination Half-Life : The terminal elimination half-life (t_1/2) of abacavir is approximately 2.59 hours, while its active metabolite, carbovir triphosphate (CBV-TP), has a much longer half-life of about 20.64 hours .

- Bioavailability : In pediatric populations, studies have shown that bioavailability can increase significantly under certain conditions, such as malnutrition .

Although abacavir itself is an active antiviral agent, its glucuronide metabolite does not exhibit antiviral activity. Instead, the therapeutic effects are attributed to the active metabolite CBV-TP, which competes with endogenous nucleotides for incorporation into viral DNA, ultimately terminating viral replication .

Mechanism Summary:

- Initial Metabolism : Abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase.

- Deamination : This metabolite is then deaminated to form carbovir monophosphate.

- Further Phosphorylation : Carbovir monophosphate is converted to its diphosphate and triphosphate forms by various kinases.

Hypersensitivity Reactions

A notable concern with abacavir treatment is the risk of hypersensitivity reactions (HSRs), which can be severe and life-threatening. A landmark study (PREDICT-1) demonstrated that screening for the HLA-B*57:01 allele could effectively eliminate these reactions in patients receiving abacavir .

Pediatric Pharmacokinetics

In a study involving severely malnourished children with HIV, it was observed that early treatment with abacavir resulted in increased bioavailability and clearance rates compared to delayed treatment . This highlights the importance of personalized dosing strategies based on individual patient characteristics.

Comparative Data Table

| Parameter | Abacavir | Abacavir 5'-beta-D-glucuronide | CBV-TP |

|---|---|---|---|

| Active/Inactive | Active | Inactive | Active |

| Elimination Half-Life | 2.59 hours | Not applicable | 20.64 hours |

| Bioavailability | Variable | Not applicable | High |

| Major Pathway | UGT metabolism | N/A | N/A |

Eigenschaften

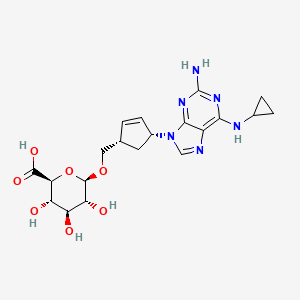

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUQBKKUUVMK-OLMRCODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384329-76-4 | |

| Record name | Abacavir 5'-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR 5'-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.